molecular formula C13H15N3O3S B2483556 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 727421-57-0

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2483556
CAS No.: 727421-57-0
M. Wt: 293.34
InChI Key: IKWSZFOOCOMPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. Its molecular architecture integrates a dihydropyrimidinone core, a structure of high interest in medicinal chemistry, linked via a thioether bridge to a furan-methyl acetamide group. This specific hybrid structure suggests potential as a key intermediate or scaffold in the development of novel therapeutic agents. Researchers can investigate its applicability in designing enzyme inhibitors, given that related pyrimidine and furan derivatives have been explored for their antimetabolite properties, particularly against targets like thymidylate synthetase . The compound's mechanism of action is likely derived from the bioisosteric properties of its heterocyclic components. The dihydropyrimidinone ring is a known pharmacophore in drug discovery, while the furan ring can contribute to binding affinity and pharmacokinetic profiles. Similar nitroheterocyclic prodrugs, such as those based on nitrofuran and nitrothiophene cores, are activated by bacterial nitroreductases (e.g., Ddn nitroreductase in Mycobacterium tuberculosis ), leading to the generation of cytotoxic metabolites that exhibit potent antibacterial activity . This mechanism underscores the value of this compound for research into new anti-infective agents, especially against resistant bacterial strains. Furthermore, the presence of the furan ring, a privileged structure in drug design, opens avenues for researching its potential in other areas, including antiviral or anticancer activities, as indole and other heterocyclic derivatives have demonstrated a broad spectrum of biological potential . This reagent is presented to the scientific community as a versatile building block for probing new biological pathways and developing next-generation small-molecule therapeutics.

Properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8-9(2)15-13(16-12(8)18)20-7-11(17)14-6-10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWSZFOOCOMPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioacetamide Formation: The thioacetamide group can be introduced by reacting the pyrimidine derivative with a suitable thioamide reagent.

    Furan Ring Attachment: The furan ring can be attached to the thioacetamide group through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage serves as a nucleophilic site. Reactions often involve displacement of the thiopyrimidinyl group under basic conditions:

  • Reaction with Alkyl Halides :
    In the presence of anhydrous potassium carbonate and dry acetone, the thioether group undergoes nucleophilic substitution with alkyl halides (e.g., benzothiazole derivatives), forming new thioacetamide analogs .

Reaction Conditions Products Yield
Substitution with 6-methylbenzo[d]thiazol-2-amineReflux in acetone, K₂CO₃, 12 hrs2-((5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide 75%

Oxidation of Thioether to Sulfone

The thioether bond is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

  • Oxidation with H₂O₂ :
    Under mild oxidative conditions, the thioether converts to a sulfoxide (SO-SO−), while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) yield sulfones (SO2−SO₂−).

Oxidizing Agent Conditions Product Application
H₂O₂Room temperature, 6 hrsSulfoxide derivativeIntermediate for further functionalization
mCPBAReflux in dichloromethane, 12 hrsSulfone derivativeEnhances electrophilicity for drug design

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    In HCl (6M, reflux), the acetamide converts to acetic acid, releasing furan-2-ylmethylamine.

  • Basic Hydrolysis :
    NaOH (2M, 60°C) cleaves the amide bond, yielding sodium acetate and the corresponding amine.

Condition Reagents Products Key Features
AcidicHCl, refluxAcetic acid + furan-2-ylmethylamineRetains pyrimidinone ring integrity
BasicNaOH, 60°CSodium acetate + furan-2-ylmethylamineRequires pH control for selectivity

Electrophilic Substitution on the Furan Ring

The furan-2-ylmethyl group participates in electrophilic substitution reactions:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the furan ring .

  • Halogenation :
    Bromine in acetic acid adds bromine at the 4- and 5-positions, forming dihalogenated derivatives .

Reaction Reagents Product Significance
NitrationHNO₃/H₂SO₄5-Nitro-furan-2-ylmethyl derivativeEnhances electron-withdrawing effects
BrominationBr₂/CH₃COOH4,5-Dibromo-furan-2-ylmethyl derivativeStabilizes resonance structures

Ring-Opening of Pyrimidinone

Under strongly acidic or basic conditions, the 1,6-dihydropyrimidin-6-one ring undergoes cleavage:

  • Acidic Cleavage :
    Concentrated H₂SO₄ opens the pyrimidinone ring, yielding a thiouracil derivative and acetic acid.

  • Basic Degradation :
    NaOH (4M, 100°C) fragments the ring into smaller amines and carbonyl compounds.

Condition Products Mechanism
H₂SO₄Thiouracil + acetic acidProtonation of carbonyl oxygen, followed by C−N bond cleavage
NaOHAmines + ketonesHydrolysis of lactam ring via hydroxide attack

Cross-Coupling Reactions

The sulfur atom facilitates palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling :
    With aryl boronic acids and Pd(PPh₃)₄, the thioether forms biaryl derivatives.

Catalyst Substrate Product Yield
Pd(PPh₃)₄4-Methoxyphenylboronic acidBiaryl-thioacetamide65%

Complexation with Metal Ions

The compound chelates transition metals via sulfur and carbonyl oxygen atoms:

  • Coordination with Cu(II) :
    Forms a 1:1 complex in ethanol, characterized by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in strongly alkaline media (pH > 10).

  • Thermal Stability : Stable up to 200°C, decomposes exothermically above this temperature.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the pyrimidine and furan moieties. For instance, derivatives of furan and pyrimidine have shown significant activity against various bacterial strains. A study indicated that compounds similar to 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibited promising antibacterial effects with minimal side effects compared to traditional antibiotics .

Anticancer Properties

The incorporation of the pyrimidine scaffold has been associated with anticancer activity. Research has demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines. For example, a derivative with a similar structure was effective in reducing tumor growth in preclinical models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, which is significant for treating hyperpigmentation disorders. The IC50 values reported for related compounds indicate a strong inhibitory effect comparable to established inhibitors like ascorbic acid .

Pesticidal Activity

Compounds related to this compound have been evaluated for their pesticidal properties. Studies have shown that these compounds can effectively control phytopathogenic fungi and insects, making them suitable candidates for agricultural applications .

Herbicidal Properties

Research indicates that derivatives of this compound can also serve as herbicides. They exhibit selective toxicity towards certain weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers used in various industrial applications .

Nanotechnology

In nanotechnology, compounds like this compound are being explored as potential agents for drug delivery systems. Their ability to form stable nanoparticles can be advantageous for targeted drug delivery in cancer therapy .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Antimicrobial, anticancer properties; enzyme inhibition (tyrosinase).
Agriculture Pesticidal and herbicidal activity against phytopathogenic fungi and weeds.
Material Science Enhancement of polymer properties; potential use in drug delivery systems via nanotechnology.

Mechanism of Action

The mechanism of action of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Core Structural Features and Modifications

The target compound shares a common scaffold with several analogs, differing primarily in the substituents on the pyrimidinone ring and the acetamide-linked group. Key analogs include:

Compound Name Substituents on Pyrimidinone Acetamide-Linked Group Key Data
Target Compound 4,5-dimethyl, 6-oxo Furan-2-ylmethyl Not fully reported in evidence; inferred from synthesis methods
N-Cyclohexyl-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (25) 4,5-dimethyl, 6-oxo Cyclohexyl Yield: 17%; MW 295.40; LCMS (ESI) m/z 296.1 [M+H]+
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 4-methyl, 6-oxo 2,3-Dichlorophenyl Yield: 80%; mp 230°C; 1H NMR δ 12.50 (NH), 10.10 (NHCO)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) 4-methyl, 6-oxo Benzyl Yield: 66%; mp 196°C; 1H NMR δ 10.01 (NHCO)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide 4,6-dimethyl Phenyl Dihedral angle between aromatic rings: 91.9°; C–S bond lengths: 1.759 Å (Csp2–S), 1.795 Å (Csp3–S)

Key Observations:

  • Substituent Effects on Yield: The cyclohexyl analog (25) shows a low yield (17%), suggesting steric hindrance or reactivity challenges during synthesis compared to dichlorophenyl (80%) or benzyl (66%) derivatives .
  • Thermal Stability: Higher melting points in halogenated analogs (e.g., 230°C for 5.6) correlate with stronger intermolecular interactions (e.g., halogen bonding) compared to aliphatic or furan-containing analogs .
  • Electronic and Conformational Features: The dihedral angle in the phenyl analog (91.9°) indicates near-perpendicular orientation between aromatic rings, which may influence binding to biological targets .

Biological Activity

The compound 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic uses.

  • Molecular Formula : C16H17N5O3S
  • Molecular Weight : 359.4029 g/mol
  • CAS Number : 2034412-03-6

Research indicates that compounds containing a pyrimidine ring often exhibit significant biological activities, including anticancer and antimicrobial properties. The specific structure of this compound suggests it may act as a selective inhibitor of certain enzymes or pathways involved in disease processes.

Anticancer Activity

In vitro studies have shown that related compounds with similar structural motifs can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. For instance, a study demonstrated that certain derivatives exhibited potent anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations . The compound's ability to induce reactive oxygen species (ROS) levels in cancer cells suggests it may promote apoptosis through oxidative stress mechanisms .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Compound IC50 (μM) Cell Line
Topoisomerase II Inhibition2,5-Dimethylthiophene derivatives0.5 - 3Various Cancer Cell Lines
Anticancer Effect4-Oxo-thieno[3,2-d]pyrimidines<1Breast Cancer
Apoptosis InductionPyrimidine derivativesLow MicromolarColon Cancer

Case Studies

  • Topoisomerase Inhibition : A study highlighted the synthesis of pyrimidine derivatives that effectively inhibited topoisomerase II without intercalating DNA. This selectivity is crucial for reducing side effects in cancer therapy .
  • Reactive Oxygen Species (ROS) Induction : Another research effort indicated that these compounds could elevate ROS levels in cancer cells, leading to cell cycle arrest and apoptosis at the G1 phase .
  • Myeloperoxidase (MPO) Inhibition : Some derivatives have been shown to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. This inhibition may provide therapeutic avenues for conditions such as cardiovascular diseases and autoimmune disorders .

Q & A

Basic: What are the optimal synthetic conditions to maximize yield for this compound?

Methodological Answer:
The synthesis involves alkylation of a thiopyrimidinone core with a chloroacetamide derivative. Key steps include:

  • Using a 2.6–2.8 molar excess of sodium methylate to deprotonate the thiopyrimidinone, enhancing nucleophilicity for alkylation .
  • Reacting with equimolar N-(furan-2-ylmethyl)-2-chloroacetamide in polar aprotic solvents (e.g., DMSO or DMF) at 60–80°C for 6–8 hours .
  • Monitoring reaction completion via TLC. Yields >70% are achievable with rigorous exclusion of moisture .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1H NMR : Identify key signals:
    • Thioether SCH2 protons at δ 4.10–4.15 (singlet) .
    • Furan methylene (N-CH2-furan) at δ 4.01–4.12 (doublet, J ≈ 5.3 Hz) .
    • Pyrimidinone NH at δ 12.45–12.50 (broad singlet) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+. Expected m/z ≈ 350–360, depending on substituents .
  • Elemental Analysis : Validate C, H, N, S within ±0.3% of theoretical values .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for the alkylation step .
  • Apply ICReDD’s reaction path search algorithms to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
  • Validate predictions with microreactor trials under flow conditions to test computational outputs .

Advanced: How to resolve discrepancies between experimental and theoretical elemental analysis data?

Methodological Answer:

  • Re-run combustion analysis after recrystallizing the compound to ≥98% purity (e.g., using MeOH/H2O) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
  • Check for hydration or solvent inclusion via TGA-DSC, which may skew H and O values .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3) to isolate crystalline product .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate byproducts .
  • HPLC : For trace impurities, use a C18 column with acetonitrile/water gradient .

Advanced: How to mechanistically probe the thiopyrimidine alkylation step?

Methodological Answer:

  • Conduct kinetic isotope effect (KIE) studies using deuterated sodium methylate to assess deprotonation as the rate-limiting step .
  • Use in-situ IR spectroscopy to monitor intermediate formation (e.g., enolate species) .
  • Compare reactivity with structurally analogous thiopyrimidines to evaluate steric/electronic effects .

Advanced: How do pyrimidinone substituents (e.g., methyl vs. ethyl) influence bioactivity?

Methodological Answer:

  • Perform SAR studies : Synthesize derivatives with varying substituents (e.g., 4,5-dimethyl vs. 5,6-dimethyl) and test against target enzymes (e.g., kinases) .
  • Use molecular docking to predict binding affinity changes due to steric bulk or electron-withdrawing groups .
  • Validate with in vitro assays (e.g., IC50 measurements) to correlate structural modifications with activity .

Basic: Which solvents enhance alkylation efficiency?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) stabilize the enolate intermediate, improving reaction rates .
  • Avoid protic solvents (e.g., MeOH) to prevent protonation of the nucleophile .
  • Solvent-free conditions under microwave irradiation can reduce side reactions .

Advanced: How to apply statistical DoE for reaction optimization?

Methodological Answer:

  • Use factorial design to test variables: temperature (60–100°C), solvent (DMF vs. DMSO), and molar ratio (1:1–1:3) .
  • Analyze via response surface methodology (RSM) to identify interactions between parameters .
  • Prioritize factors with Pareto charts, focusing on yield and purity as responses .

Advanced: How to validate the thioether linkage spectroscopically?

Methodological Answer:

  • 1H-13C HSQC : Correlate SCH2 protons (δ 4.12) with a carbon signal at ~35 ppm .
  • HMBC : Confirm through-bond coupling between SCH2 and pyrimidinone C-2 (δ ~160 ppm) .
  • Raman Spectroscopy : Detect S-C stretching vibrations at ~650 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.